molecular formula C18H20N2O5S2 B2518424 Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 1188363-03-2

Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2518424
CAS RN: 1188363-03-2
M. Wt: 408.49
InChI Key: LMQXJEPHIGVRCM-UHFFFAOYSA-N
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Description

“Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine-based compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one synthesis started from the commercially available (S)-β-phenylalanine methyl ester which was converted to the corresponding isothiocyanate and coupled with (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, affording the corresponding thiourea .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate” is characterized by a pyrrolidine ring, a phenyl group, and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine-based compounds are known to participate in various chemical reactions. For instance, in 1971, chemists discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline . This transformation is now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Other Applications

Exploring its interactions with specific receptors (e.g., serotonin receptors) and its potential as a synthetic intermediate for drug development could yield valuable insights.

properties

IUPAC Name

methyl 3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-25-18(22)16-13(11-15(26-16)12-7-4-3-5-8-12)19-17(21)14-9-6-10-20(14)27(2,23)24/h3-5,7-8,11,14H,6,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQXJEPHIGVRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate

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